molecular formula C16H12O6 B1235898 Sophorol CAS No. 524-08-3

Sophorol

Cat. No.: B1235898
CAS No.: 524-08-3
M. Wt: 300.26 g/mol
InChI Key: FAPWSAQOVOBPCP-UHFFFAOYSA-N
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Description

Sophorol, also known as 2′:7-dihydroxy-4′:5′-methylenedioxyisoflavanone, is a naturally occurring isoflavonoid compound. It is derived from the genus Sophora, which is part of the Fabaceae family. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sophorol involves several steps, starting from the basic flavonoid structure. One common synthetic route includes the condensation of appropriate phenolic compounds followed by cyclization and methylation reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound often involves the extraction from plant sources, particularly from species within the genus Sophora. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound. Advanced techniques such as supercritical fluid extraction are also employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Sophorol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Sophorol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sophorol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating enzyme activities, interacting with cellular receptors, and influencing gene expression. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. It also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Sophorol is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its methylenedioxy group, which contributes to its distinct chemical reactivity and biological effects .

Properties

IUPAC Name

7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-8-1-2-9-13(3-8)20-6-11(16(9)19)10-4-14-15(5-12(10)18)22-7-21-14/h1-5,11,17-18H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPWSAQOVOBPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966807
Record name 7-Hydroxy-3-(6-hydroxy-2H-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-08-3
Record name Sophorol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-3-(6-hydroxy-2H-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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